molecular formula C14H9Cl3O2 B5693211 3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde

3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde

Cat. No. B5693211
M. Wt: 315.6 g/mol
InChI Key: VKFMJDBKJPGVPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as DCBCB and is used in various applications such as in the synthesis of organic compounds and as a reagent in analytical chemistry.

Scientific Research Applications

DCBCB has been widely used in scientific research as a reagent in analytical chemistry. It is used as a derivatizing agent for the determination of various compounds such as amines, amino acids, and peptides. DCBCB is also used in the synthesis of organic compounds such as benzoxazoles and benzimidazoles. Additionally, DCBCB has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

The mechanism of action of DCBCB is not well understood. However, it is believed to act as a nucleophilic substitution agent, reacting with various functional groups such as amines and alcohols.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of DCBCB. However, studies have shown that DCBCB has low toxicity and does not exhibit significant cytotoxicity towards various cell lines. Additionally, DCBCB has been shown to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using DCBCB in lab experiments is its ease of synthesis. Additionally, DCBCB is stable and can be stored for extended periods without degradation. However, one limitation of using DCBCB is its limited solubility in water, which can affect its use in certain applications.

Future Directions

There are several future directions for the use of DCBCB in scientific research. One potential direction is the development of new antibiotics based on its antimicrobial properties. Additionally, DCBCB could be used in the development of new organic compounds with potential applications in the pharmaceutical industry. Further research is also needed to fully understand the mechanism of action and biochemical and physiological effects of DCBCB.

Synthesis Methods

DCBCB is synthesized through the reaction between 3,5-dichloro-4-hydroxybenzaldehyde and 4-chlorobenzyl alcohol in the presence of a base catalyst. The reaction is carried out in a solvent such as toluene or ethanol and is heated to reflux for several hours. The resulting product is then purified through recrystallization to obtain pure DCBCB.

properties

IUPAC Name

3,5-dichloro-4-[(4-chlorophenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl3O2/c15-11-3-1-9(2-4-11)8-19-14-12(16)5-10(7-18)6-13(14)17/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFMJDBKJPGVPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2Cl)C=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-4-[(4-chlorobenzyl)oxy]benzaldehyde

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